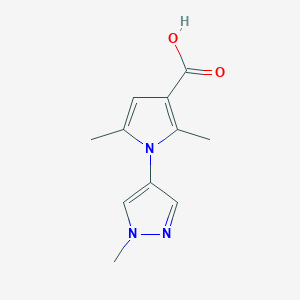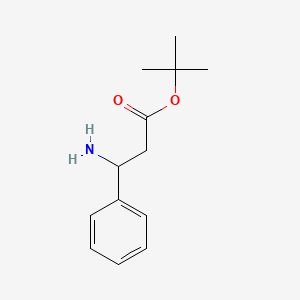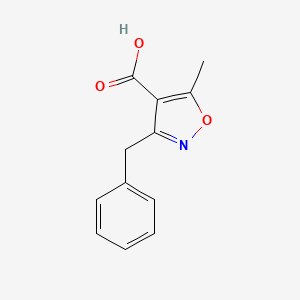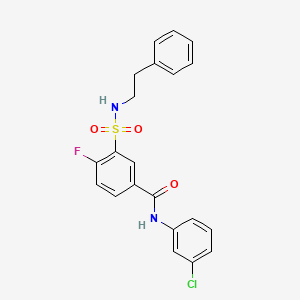
2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrazole precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the pyrrole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions may involve the use of Lewis acids or other electrophilic reagents.
Major Products Formed: The reactions of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further chemical synthesis and research applications.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as leishmaniasis and malaria.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole and pyrazole rings play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
類似化合物との比較
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the pyrazole ring.
1-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethyl-1-(1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid: Lacks the additional methyl group on the pyrazole ring.
Uniqueness: 2,5-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combination of methyl groups and the presence of both pyrrole and pyrazole rings
特性
IUPAC Name |
2,5-dimethyl-1-(1-methylpyrazol-4-yl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-10(11(15)16)8(2)14(7)9-5-12-13(3)6-9/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYLOPDNGEWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN(N=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153407-23-8 |
Source


|
| Record name | 2,5-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)




![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol](/img/structure/B2787487.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787489.png)


![methyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2787494.png)
![1-[3-(dimethylamino)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2787496.png)
![4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2787499.png)
